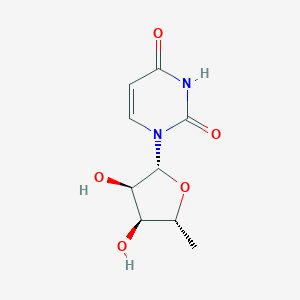

5'-Deoxyuridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBAOANSQGKRHF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332158 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15958-99-3 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Deoxyuridine Analogues

Strategies for Nucleoside Modification

Halogenation at the C5 Position of 2'-Deoxyuridine (B118206)

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at the C5 position of 2'-deoxyuridine is a fundamental strategy for creating potent bioactive molecules. These halogenated derivatives often act as thymidine (B127349) analogues. For instance, 5-iodo-2'-deoxyuridine is a common precursor for further chemical modifications.

Direct halogenation of 2'-deoxyuridine can be achieved using various reagents. For example, iodination can be performed using iodine in the presence of an oxidizing agent or with N-iodosuccinimide (NIS). Bromination is similarly achieved with N-bromosuccinimide (NBS). The synthesis of 5-fluoro-2'-deoxyuridine (B1346552) (Floxuridine), a clinically used anticancer agent, involves more specialized fluorinating agents. The presence of a halogen at the C5 position not only influences biological activity but can also dramatically affect the structural properties of nucleic acids into which they are incorporated. tocris.com

Table 1: Reagents for C5-Halogenation of 2'-Deoxyuridine

| Halogen | Reagent | Comments |

|---|---|---|

| Iodine | I₂ / Oxidizing Agent, NIS | 5-Iodo-2'-deoxyuridine is a key synthetic intermediate. nih.govresearchgate.netnih.gov |

| Bromine | NBS | Commonly used for bromination. |

| Fluorine | F₂ gas, Selectfluor | Requires specialized and highly reactive fluorinating agents. |

| Chlorine | N-chlorosuccinimide (NCS) | Standard chlorinating agent for this transformation. |

Introduction of Alkynyl and Ethynyl (B1212043) Moieties into 2'-Deoxyuridine

The Sonogashira cross-coupling reaction is the most prevalent method for introducing alkynyl and ethynyl groups at the C5 position of the uracil (B121893) ring. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically 5-iodo-2'-deoxyuridine. wikipedia.orglibretexts.org The reaction is generally carried out under mild conditions, often at room temperature, using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534). wikipedia.org

This methodology has been used to synthesize a wide range of 5-alkynyl-2'-deoxyuridines with various substituents on the alkyne, including alkyl, cycloalkyl, and aromatic groups, often in high yields (76–94%). nih.gov 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), a prominent example, is widely used in cell proliferation assays as a thymidine analog that can be detected via click chemistry. tocris.com

Table 2: Sonogashira Coupling for 5-Alkynyl-2'-Deoxyuridine Synthesis

| Starting Material | Alkyne | Catalyst/Co-catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| 5-Iodo-2'-deoxyuridine | Phenylacetylene | Pd(Ph₃)₄Cl₂ / CuI | Amine | Good | libretexts.org |

| 5-Iodo-2'-deoxyuridine | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | High | nih.gov |

| 5-Iodo-2'-deoxyuridine | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | 85% | nih.gov |

| 5-Iodo-2'-deoxyuridine | 1-Ethynylpyrene | Pd(PPh₃)₄ / CuI | Et₃N | - | nih.gov |

Functionalization with Thioalkyl Groups

The synthesis of 5-thioalkyl-2'-deoxyuridine analogues provides nucleosides with unique properties, for instance, for conjugation to gold surfaces. nih.gov A direct approach for creating a 5-(mercaptomethyl) group involves starting from thymidine. The 5-methyl group is first brominated to give 5-(bromomethyl)-2'-deoxyuridine, which can then be reacted with a sulfur nucleophile, such as sodium hydrogen sulfide (B99878) or thiourea (B124793) followed by hydrolysis, to introduce the thiol functionality.

An alternative strategy involves the palladium-catalyzed cross-coupling of 5-iodo-2'-deoxyuridine with organotin reagents bearing thioalkyl groups (Stille coupling). For example, coupling with stannylated thiophenes has been used to create 5-thienyl derivatives. nih.gov Another method involves the reaction of a protected 5-iodo-2'-deoxyuridine with a sodium thioalkoxide (NaSR) to directly form the C-S bond.

Table 3: Synthesis of 5-(Mercaptomethyl)-2'-deoxyuridine

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| Thymidine | NBS / AIBN | 5-(Bromomethyl)-2'-deoxyuridine | NaSH or Thiourea | 5-(Mercaptomethyl)-2'-deoxyuridine | nih.gov |

Carboxylation and Cyano Derivatization of 2'-Deoxyuridine

Carboxylation: The synthesis of 5-carboxy-2'-deoxyuridine (B46656) can be achieved through several routes. One method involves the oxidation of the 5-methyl group of thymidine. mdpi.com Another efficient route begins with 5-iodo-2'-deoxyuridine. After protection of the hydroxyl groups, the iodinated precursor undergoes metal-halogen exchange with a strong base like n-butyllithium (nBuLi), followed by quenching the resulting lithiated species with an electrophilic carbon source such as carbon dioxide or dimethyl carbonate to yield the carboxylic acid or its ester, respectively. researchgate.net A four-step synthesis based on the alkaline hydrolysis of 5-trifluoromethyl-2'-deoxyuridine has also been reported. mdpi.com

Cyano Derivatization: 5-Cyano-2'-deoxyuridine is typically prepared in high yield from 5-iodo-2'-deoxyuridine through a Rosenmund-von Braun reaction, using cuprous cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures. libretexts.org It has also been observed that under certain conditions, such as those used in automated DNA synthesis, a 5-trifluoromethyl group can be converted into a cyano group. utmb.edu

Table 4: Synthesis of C5-Carboxy and Cyano Derivatives

| Derivative | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 5-Carboxy-2'-deoxyuridine | 5-Iodo-2'-deoxyuridine (protected) | 1. nBuLi; 2. Dimethyl carbonate | 71% | researchgate.net |

| 5-Cyano-2'-deoxyuridine | 5-Iodo-2'-deoxyuridine | CuCN | High | libretexts.org |

Hydroxymethylation of 2'-Deoxyuridine

5-Hydroxymethyl-2'-deoxyuridine (B45661) is a product of DNA oxidation and has been synthesized for various biological studies. A common synthetic approach is the oxidation of the 5-methyl group of thymidine. Another efficient method starts from a protected 5-iodo-2'-deoxyuridine derivative. This intermediate is treated with n-butyllithium (nBuLi) at low temperature to generate a 5-lithiated species, which is then reacted with paraformaldehyde to introduce the hydroxymethyl group in high yield (86%). researchgate.net The synthesis of the phosphoramidite (B1245037) building block of 5-hydroxymethyl-2'-deoxyuridine is crucial for its incorporation into oligonucleotides. mdpi.com

Table 5: Synthesis of 5-Hydroxymethyl-2'-deoxyuridine

| Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|

| Thymidine | Various oxidizing agents | - | mdpi.com |

| 5-Iodo-2'-deoxyuridine (protected) | 1. nBuLi; 2. Paraformaldehyde | 86% | researchgate.net |

Pyrenylmethyl-Substitution of 2'-Deoxyuridine

The attachment of large polycyclic aromatic hydrocarbons like pyrene (B120774) to the C5 position of 2'-deoxyuridine is of great interest for creating fluorescent DNA probes. The most versatile method to achieve this is via the Sonogashira coupling reaction, as detailed in section 1.1.2. In this specific application, 5-iodo-2'-deoxyuridine is coupled with a terminal alkyne bearing the pyrene moiety, such as 1-ethynylpyrene. nih.gov This strategy allows for the introduction of the pyrene group via a rigid ethynyl linker, which helps to position the fluorescent probe in a defined orientation, for example within the major groove of a DNA duplex. nih.gov The reaction conditions are analogous to those used for other Sonogashira couplings, employing a palladium catalyst, a copper(I) salt, and an amine base.

Design and Synthesis of Prodrugs of 5'-Deoxyuridine Analogues

Prodrug strategies are essential for overcoming the limitations of nucleoside analogues, such as poor membrane permeability and metabolic instability. By masking polar functional groups, particularly the phosphate (B84403) moiety, these approaches facilitate the delivery of the active compound into target cells.

The development of phosphoramidate (B1195095) prodrugs, often termed ProTides, for 5-fluoro-2'-deoxyuridine (FUDR) represents a sophisticated approach to deliver its active monophosphate form (FdUMP) into cells. This strategy circumvents reliance on active nucleoside transporter proteins and activation by nucleoside kinases, which are often sources of drug resistance. nih.gov Furthermore, these prodrugs are designed to be resistant to deactivation by phosphorolytic enzymes. nih.gov

The general structure of these ProTides involves the phosphate group of FUDR being simultaneously esterified with an amino acid and an O-aryl group, which can include substituted benzyl (B1604629) moieties. The synthesis of these complex molecules requires careful control of reagents and conditions. A series of 39 ProTides of FUDR have been developed, exploring variations in the amino acid, the ester, and the aryl group to establish structure-activity relationships. nih.gov Research has shown that only specific combinations of these three components lead to successful intracellular delivery of the nucleotide. nih.gov For instance, studies on related nucleoside analogues like E-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) have involved extensive analysis of phenyl-methoxy-L-alaninyl-BVdU phosphoramidate, highlighting the enhancement of potency through this prodrug approach. cardiff.ac.uk

The intracellular activation mechanism for haloethyl phosphoramidates involves the cyclization of the phosphoramidate anion to form an aziridinium (B1262131) ion intermediate, which is followed by the hydrolysis of the P-N bond to release the active nucleotide, FdUMP. nih.gov

Table 1: Representative Structural Variations in FUDR Phosphoramidate ProTides This table is a conceptual representation based on the description of 39 synthesized analogues. nih.gov

| Aryl Group Variation | Amino Acid Variation | Ester Variation |

| Phenyl | L-Alanine | Methyl |

| Naphthyl | L-Valine | Ethyl |

| Substituted Phenyl | L-Leucine | Isopropyl |

| Benzyl | L-Isoleucine | Benzyl |

A targeted prodrug approach has been developed for 5-iodo-2'-deoxyuridine (IUdR) using its pyrimidinone precursor, 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR). rsc.org This strategy leverages the high concentration of the enzyme aldehyde oxidase in the liver to achieve site-specific conversion of the prodrug into the active agent. rsc.org This "IPdR oxidase" activity is notably enriched in the liver, suggesting that oral administration of IPdR could lead to extensive conversion to IUdR specifically in this organ. rsc.orgnih.gov

The conversion process is efficient and does not require exogenous cofactors. rsc.org Studies in athymic mice demonstrated a rapid conversion of IPdR to IUdR, with peak plasma levels of IUdR reaching 40-75 µM within 10 minutes of oral administration of IPdR. nih.gov This targeted activation is designed to improve the therapeutic index of IUdR, particularly for liver cancers or tumors that have metastasized to the liver. rsc.orgtandfonline.com Subsequent research has confirmed that IPdR can be effectively used as an oral prodrug for IUdR-mediated therapies. nih.govtandfonline.com

Table 2: Research Findings on IPdR as a Prodrug for IUdR

| Finding | Details | Reference |

| Conversion Enzyme | Aldehyde oxidase, highly active in the liver, catalyzes the conversion of IPdR to IUdR. | rsc.org |

| Pharmacokinetics | Following oral administration of IPdR (250-1500 mg/kg) in mice, peak IUdR plasma levels of 40-75 µM were observed at 10 minutes. | nih.gov |

| Metabolism | Rapid conversion of IPdR to IUdR was observed in cytosolic extracts from normal human liver specimens within 15 minutes. | tandfonline.com |

| Therapeutic Potential | The liver-specific conversion suggests an improved therapeutic index for IUdR when delivered as the IPdR prodrug. | rsc.org |

Incorporation of this compound Analogues into Oligonucleotides

The site-specific incorporation of this compound analogues into DNA oligonucleotides is a powerful tool for probing DNA structure, function, and interactions. This requires the synthesis of modified nucleoside phosphoramidites that are compatible with standard automated DNA synthesis protocols.

Automated DNA synthesis is predominantly performed on solid supports using the phosphoramidite method. nih.gov This process involves the sequential addition of nucleotide-3'-O-phosphoramidite building blocks in the 3' to 5' direction. nih.gov Standard building blocks have their 5'-hydroxyl group protected with a dimethoxytrityl (DMT) group and exocyclic amino groups on the bases protected with acyl groups. nih.gov

The incorporation of modified nucleosides, such as analogues of this compound, into oligonucleotides presents unique challenges. The stability of the analogue under the conditions of the synthetic cycle (detritylation, coupling, capping, and oxidation) is critical. For example, the direct incorporation of 5-formyl-2'-deoxyuridine (B1195723) (dfU) using its corresponding 3'-O-phosphoramidite results in low yields because the 5-formyl group is unstable during automated synthesis. google.com A successful alternative strategy involves first preparing oligonucleotides containing a more stable 5-(1,2-dihydroxyethyl)uracil derivative. google.com The desired 5-formyluracil (B14596) is then generated post-synthesis by periodate (B1199274) oxidation of the diol. google.com

Other strategies include the development of novel protecting groups for modified linkages, such as the 4-methoxy-1-oxido-2-picolyl group for the synthesis of 5'-methylenephosphonate linked oligonucleotides. Alternatively, modified nucleoside triphosphates, such as 5-[(p-carborane-2-yl)ethynyl]-2'-deoxyuridine 5'-O-triphosphate, can serve as building blocks for the enzymatic synthesis of modified DNA using DNA polymerases.

The stability of duplexes formed by these modified oligonucleotides is highly dependent on the location of the analogue. For example, the attachment of an intercalating N-(2-hydroxyethyl)phenazinium group can have a variable effect on duplex stability based on its placement within the oligonucleotide. Similarly, the length of the spacer arm connecting a functional group to the C5 atom of deoxyuridine was also shown to affect the stability of the complementary duplex. In contrast, an alkylating group at the same position was found to have a negligible effect on the melting temperature of the duplex. This precise control over the placement of modified units allows for the fine-tuning of oligonucleotide properties for specific applications.

Stereochemical Control in this compound Analogue Synthesis

Achieving stereochemical control is a critical aspect of synthesizing nucleoside analogues, as the biological activity is often dependent on the specific stereoisomer. Synthetic routes are designed to control the configuration of chiral centers, particularly within the deoxyribose sugar moiety.

Metabolic Pathways and Biochemical Transformations of 5 Deoxyuridine Analogues

Enzymatic Anabolism of 5'-Deoxyuridine Derivatives

The conversion of this compound derivatives to their active forms is primarily mediated by specific enzymes within the cell.

Nucleoside Phosphorylase Activity on 5'-Deoxy-5-fluorouridine

5'-Deoxy-5-fluorouridine (5'-dFUrd), also known as doxifluridine, is a prodrug that undergoes enzymatic cleavage to release the active compound 5-fluorouracil (B62378) (5-FU). This conversion is catalyzed by nucleoside phosphorylases, particularly thymidine (B127349) phosphorylase (dThdPase). hmdb.cawikipedia.orgsmpdb.cajst.go.jp Studies have investigated the activity of nucleoside phosphorylases on 5'-dFUrd in various tissues, including human tumors and normal tissues. jst.go.jpnih.gov

Research indicates that the phosphorolytic activity towards 5'-dFUrd is notable in human tissues, with thymidine phosphorylase playing a key role in its conversion to 5-FU. jst.go.jp The affinity of nucleoside phosphorylase for 5'-dFUrd has been compared to other nucleosides, showing varying Km values depending on the enzyme source. For instance, nucleoside phosphorylase isolated from Ehrlich ascites tumor cells showed a Km of 0.633 mM for 5'-dFUrd. researchgate.net

| Substrate | Enzyme Source | Km (mM) |

|---|---|---|

| 5'-Deoxy-5-fluorouridine | Ehrlich ascites tumor cells | 0.633 |

| 5-fluoro-2'-deoxyuridine (B1346552) | Ehrlich ascites tumor cells | 0.278 |

| 5-fluorouridine (B13573) | Ehrlich ascites tumor cells | 0.049 |

This enzymatic cleavage is a critical step in the activation of 5'-dFUrd, making the availability and activity of thymidine phosphorylase significant factors in the efficacy of this prodrug. smpdb.cajst.go.jpnih.gov

Thymidine Kinase-Mediated Phosphorylation of 5-Substituted 2'-Deoxyuridines

Thymidine kinase (TK) is an enzyme involved in the salvage pathway of nucleotide synthesis, phosphorylating thymidine to thymidine monophosphate (TMP). researchgate.netbibliotekanauki.pl Analogues of 2'-deoxyuridine (B118206) with substitutions at the 5-position can also serve as substrates for thymidine kinase, leading to their monophosphorylation. researchgate.netnih.gov This phosphorylation step is often crucial for the activity of these analogues, as the phosphorylated forms are typically the active metabolites. researchgate.netwikipedia.org

Studies on 5-substituted 2'-deoxyuridines have explored their affinity for and phosphorylation by thymidine kinase, particularly in the context of antiviral and antineoplastic agents. nih.govmdpi.comacs.org The structural characteristics of the 5-substituent can influence the efficiency of phosphorylation by thymidine kinase. nih.gov For example, some 5-substituted 2'-deoxyuridines have shown selective phosphorylation by viral thymidine kinases compared to human thymidine kinase. tandfonline.com

Conversion of Prodrugs to Active this compound Metabolites (e.g., Hepatic Aldehyde Oxidase)

Several prodrugs are designed to be converted into active this compound metabolites through enzymatic processes. One such enzyme involved in the activation of certain prodrugs is hepatic aldehyde oxidase. aacrjournals.orgaacrjournals.org

For instance, 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR) is a prodrug that is converted to 5-iodo-2'-deoxyuridine (IUdR) by hepatic aldehyde oxidase. aacrjournals.orgaacrjournals.orgresearchgate.net This conversion is a key step in the metabolic activation of IPdR. Studies have investigated the efficiency of this conversion and the factors influencing hepatic aldehyde oxidase activity. aacrjournals.orgaacrjournals.orgnih.gov Research in both rodent and human liver samples has demonstrated the capacity of hepatic aldehyde oxidase to catalyze this reaction. aacrjournals.orgresearchgate.net

Another notable example is capecitabine (B1668275), an orally administered prodrug that undergoes a multi-step enzymatic conversion to yield 5-FU. smpdb.camdpi.comdrugbank.comiiarjournals.org This pathway involves several enzymes, including carboxylesterase, cytidine (B196190) deaminase, and thymidine phosphorylase, with 5'-deoxy-5-fluorouridine (5'-DFUR) being a key intermediate metabolite in this cascade. smpdb.camdpi.comdrugbank.comiiarjournals.org The conversion of capecitabine to 5'-DFUR occurs after its initial metabolism in the liver. smpdb.camdpi.comdrugbank.comiiarjournals.org

| Prodrug | Key Metabolite Formed | Activating Enzyme(s) | Primary Location of Conversion (Initial Steps) |

|---|---|---|---|

| 5'-Deoxy-5-fluorouridine | 5-Fluorouracil | Nucleoside Phosphorylase (Thymidine Phosphorylase) | Various tissues, including tumors |

| IPdR | 5-Iodo-2'-deoxyuridine | Hepatic Aldehyde Oxidase | Liver |

| Capecitabine | 5'-Deoxy-5-fluorouridine | Carboxylesterase, Cytidine Deaminase | Liver |

Intracellular Conversion Pathways of Fluoropyrimidine Analogues

Fluoropyrimidine analogues, including those related to this compound, undergo complex intracellular transformations to exert their biological effects.

Formation of 5-Fluoro-2'-Deoxyuridine 5'-Monophosphate (FdUMP)

A critical metabolic step for several fluoropyrimidine analogues is their conversion to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). researchgate.netwikipedia.orgontosight.aioncotarget.com FdUMP is a key active metabolite responsible for inhibiting thymidylate synthase (TS), an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. researchgate.netwikipedia.orgontosight.aioncotarget.comsmolecule.com

The formation of FdUMP can occur through different routes depending on the initial fluoropyrimidine analogue. For example, 5-fluorouracil (5-FU) can be anabolized through a series of enzymatic steps to form FdUMP. wikipedia.orgmedscape.commedscape.com 5-fluoro-2'-deoxyuridine (FdUrd), another analogue, can be directly phosphorylated by thymidine kinase to yield FdUMP. researchgate.netwikipedia.org

The inhibition of TS by FdUMP involves the formation of a stable ternary complex between FdUMP, TS, and 5,10-methylenetetrahydrofolate. wikipedia.orgoncotarget.com This complex formation effectively blocks the catalytic activity of TS, thereby depleting intracellular dTMP pools and inhibiting DNA synthesis. wikipedia.orgontosight.aimedscape.com

Relationship between this compound Analogues and 5-Fluorouracil Metabolism

This compound analogues, particularly 5'-deoxy-5-fluorouridine (doxifluridine), are closely linked to the metabolism of 5-fluorouracil (5-FU). hmdb.cawikipedia.orgsmpdb.ca As discussed, 5'-dFUrd serves as a prodrug that is converted to 5-FU primarily by thymidine phosphorylase. hmdb.cawikipedia.orgsmpdb.cajst.go.jp This enzymatic conversion is a crucial step in the activation of 5'-dFUrd, allowing it to feed into the downstream metabolic pathways of 5-FU.

Once 5-FU is generated from 5'-dFUrd, it undergoes further intracellular anabolism to form its active metabolites, including FdUMP, 5-fluorouridine triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP). medscape.commedscape.com These metabolites exert their cytotoxic effects by interfering with both DNA and RNA synthesis. researchgate.netmedscape.commedscape.com FdUMP inhibits TS, while FUTP can be incorporated into RNA, disrupting its function. researchgate.netmedscape.com

| Fluoropyrimidine Analogue | Converted to | Key Active Metabolite(s) | Primary Target(s) |

|---|---|---|---|

| 5'-Deoxy-5-fluorouridine | 5-Fluorouracil | FdUMP, FUTP, FdUTP | TS, RNA, DNA |

| 5-Fluorouracil | - | FdUMP, FUTP, FdUTP | TS, RNA, DNA |

| 5-fluoro-2'-deoxyuridine | - | FdUMP | TS |

Production of 5-Fluorouridine Triphosphate

The production of 5-fluorouridine triphosphate (FUTP) is a significant metabolic outcome for certain this compound analogues, particularly those related to 5-fluorouracil (5-FU). While 5-fluorodeoxyuridine (FdUrd or FUdR), a this compound analogue, is primarily known for its conversion to 5-fluorodeoxyuridine monophosphate (FdUMP) which inhibits thymidylate synthase, it can also be metabolized to FUTP patsnap.comacs.org.

The metabolic pathway leading to FUTP from 5-FU involves several steps. 5-FU is converted to fluorouridine monophosphate (FUMP), either directly by orotate (B1227488) phosphoribosyltransferase (OPRT) or indirectly via fluorouridine (FUR) through the actions of uridine (B1682114) phosphorylase and uridine kinase. FUMP is then phosphorylated to fluorouridine diphosphate (B83284) (FUDP), which can be further phosphorylated to the active metabolite FUTP researchgate.netnih.govwikipathways.org. While 5'-deoxy-5-fluorouridine (5'-dFUrd), another analogue, cannot directly form nucleotides due to the absence of a 5'-hydroxyl group, its metabolism involves conversion to 5-fluorouracil (FUra), which then enters the pathway to produce metabolites including 5-fluorouridine 5'-monophosphate and 5-fluorouridine 5'-triphosphate (FUTP) nih.govresearchgate.net. The formation of FUTP from 5'-dFUrd appears to be dependent on the initial expansion of the FUra pool nih.govresearchgate.net.

FUTP is an important active metabolite because it can be erroneously incorporated into RNA in place of uridine triphosphate (UTP), disrupting RNA processing and function, and contributing to cytotoxic effects patsnap.comnih.gov.

Cellular Uptake and Distribution of this compound Analogues

The cellular uptake of this compound analogues is a critical initial step for their activity. These analogues often utilize nucleoside transporters to enter cells nih.gov. For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analogue, is cell permeable jenabioscience.comjenabioscience.combaseclick.eu. Modifications to nucleoside analogues, such as the introduction of a lipid side-chain, can potentially improve cellular uptake nih.gov.

Once inside the cell, this compound analogues and their metabolites are distributed to various cellular compartments. Analogues designed to interfere with DNA synthesis, like 5-iodo-4'-thio-2'-deoxyuridine (ITdU), have been shown to localize exclusively within the nucleus and become incorporated into DNA nih.gov. Studies investigating the cellular distribution of compounds like doxorubicin (B1662922) conjugated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) have shown localization within the nuclear region researchgate.net. The distribution and subsequent incorporation into nucleic acids are dependent on the specific metabolic transformations the analogue undergoes.

Incorporation of this compound Analogues into Nucleic Acids

A primary mechanism of action for many this compound analogues involves their incorporation into newly synthesized DNA or RNA, leading to interference with nucleic acid function and cellular processes.

DNA Integration of Thymidine Analogues (e.g., 5-Ethynyl-2'-Deoxyuridine, 5-Bromo-2'-Deoxyuridine)

Thymidine analogues, which are structurally similar to 2'-deoxyuridine with a modification at the 5-position, are readily incorporated into DNA during replication. This occurs because they compete with natural thymidine for incorporation by cellular DNA polymerases plos.org.

5-Ethynyl-2'-Deoxyuridine (EdU): EdU is a thymidine analogue with an ethynyl (B1212043) group at the 5-position wikipedia.orgpnas.org. It is incorporated into newly synthesized DNA during the S-phase of the cell cycle jenabioscience.comjenabioscience.combaseclick.euwikipedia.org. The presence of the ethynyl group allows for its detection using click chemistry, a copper(I)-catalyzed reaction with azide-containing probes jenabioscience.combaseclick.euwikipedia.orgthermofisher.com. This method offers advantages over traditional methods like BrdU detection as it does not require DNA denaturation thermofisher.comresearchgate.net. EdU incorporation is used to measure de novo DNA synthesis and track proliferating cells jenabioscience.comjenabioscience.combaseclick.euwikipedia.org. While useful, EdU can be toxic and activate cell cycle checkpoints at higher concentrations wikipedia.orgnih.gov. Research has also shown that EdU incorporated into DNA can be a substrate for nucleotide excision repair pnas.org.

5-Bromo-2'-Deoxyuridine (BrdU): BrdU is a halogenated thymidine analogue where a bromine atom replaces the methyl group at the 5-position of uracil (B121893) pnas.orgnih.gov. Like EdU, BrdU is incorporated into DNA during the S-phase of the cell cycle as it competes with thymidine plos.orgnih.govbiotium.comnih.govmerckmillipore.com. BrdU incorporation is a widely used method for assessing cell proliferation and DNA synthesis plos.orgnih.govbiotium.comnih.govmerckmillipore.com. Detection of incorporated BrdU typically involves the use of anti-BrdU antibodies, which often requires DNA denaturation to expose the BrdU for antibody binding plos.orgthermofisher.com.

Other halogenated thymidine analogues like 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU) also get incorporated into DNA pnas.orgnih.gov.

Data on the incorporation of EdU and BrdU can be obtained from studies utilizing these analogues to measure DNA synthesis. For example, studies compare the efficiency of incorporation or the impact on cell cycle kinetics between EdU and BrdU researchgate.net.

RNA Integration of this compound Metabolites

While this compound analogues themselves are primarily associated with DNA, some of their metabolites, particularly those derived from fluorinated analogues like 5-fluorodeoxyuridine, can be incorporated into RNA. As mentioned earlier, FUTP, a metabolite of 5-fluorodeoxyuridine (via conversion to 5-FU), can be incorporated into RNA in place of UTP patsnap.comnih.govnih.gov. This incorporation into RNA can disrupt its normal function and processing, contributing to the cellular effects of the analogue patsnap.comnih.gov.

Research indicates that for certain fluoropyrimidines like 5-FU, the incorporation of metabolites into RNA might play a more significant role in cytotoxicity than their incorporation into DNA frontiersin.org. Studies using 14C-labeled 5-FU have shown a greater accumulation of the drug in RNA compared to DNA nih.gov. The RNA-directed effects of 5-fluoropyrimidines have been observed to cause growth inhibition and cell death, sometimes with a delay nih.gov.

The relative incorporation of metabolites into RNA versus DNA can vary depending on the specific analogue and cell type frontiersin.org. For example, while 5-fluorodeoxyuridine is strongly biased towards DNA incorporation, 5-fluorouridine is strongly biased towards RNA incorporation nih.gov.

Molecular Mechanisms of Action and Cellular Interactions of 5 Deoxyuridine Analogues

Enzyme Inhibition and Modulation

5'-Deoxyuridine analogues exert significant influence over several key enzymes involved in nucleotide metabolism. By targeting these enzymes, the analogues can disrupt the delicate balance of nucleotide pools required for DNA replication and repair, ultimately leading to cellular dysfunction.

One of the most well-characterized mechanisms of this compound analogues is the inhibition of thymidylate synthase (TS) by 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). researchgate.net TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.netnih.gov FdUMP, the active metabolite of drugs like 5-fluorouracil (B62378) (5-FU) and 5-fluoro-2'-deoxyuridine (FUdR), acts as a potent suicide inhibitor of TS. nih.govspandidos-publications.com

The inhibitory mechanism involves FdUMP binding to the nucleotide-binding site of TS. researchgate.net This binding facilitates the formation of a stable ternary complex that also includes the cofactor 5,10-methylenetetrahydrofolate (CH2THF). researchgate.netnih.gov This covalent complex effectively blocks the normal substrate, dUMP, from accessing the enzyme's active site, thereby halting dTMP synthesis. researchgate.net The depletion of the dTMP pool and the subsequent reduction in deoxythymidine triphosphate (dTTP) lead to imbalances in deoxynucleotide (dNTP) pools, which can trigger DNA damage. researchgate.net The efficacy of TS inhibition can be influenced by intracellular levels of FdUMP and dUMP. aacrjournals.org For instance, research has shown that achieving maximal TS inhibition requires a minimum level of FdUMP. aacrjournals.org

| Parameter | Description | Source(s) |

| Enzyme | Thymidylate Synthase (TS) | researchgate.netnih.gov |

| Inhibitor | 5-Fluoro-2'-Deoxyuridine 5'-Monophosphate (FdUMP) | researchgate.netnih.gov |

| Mechanism | Formation of a stable ternary complex with TS and 5,10-methylenetetrahydrofolate (CH2THF), blocking the dUMP binding site. | researchgate.netnih.gov |

| Consequence | Inhibition of dTMP synthesis, leading to dTTP depletion and DNA damage. | researchgate.net |

Certain triphosphate analogues of this compound can directly inhibit the function of DNA polymerases. These enzymes are responsible for synthesizing DNA molecules from deoxyribonucleotides. For example, 3'-deoxyuridine-5'-triphosphate (B3056121) (3'-dUTP), a nucleotide analogue, acts as an inhibitor of DNA-dependent RNA polymerases I and II. medchemexpress.com It competitively inhibits the incorporation of UTP into RNA, with a reported Ki value of 2.0 μM. medchemexpress.com

Another analogue, (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP), has been shown to act as a substrate for E. coli DNA polymerase I. nih.gov This analogue can substitute for dTTP and become incorporated into DNA, with its incorporation efficiency depending on the template-primer structure. nih.gov Similarly, a spin-labeled 2'-deoxyuridine-5'-triphosphate (B1264416) was found to be an inhibitor of several DNA and RNA polymerases, including avian myeloblastosis virus reverse transcriptase, and could be incorporated into polydeoxythymidylic acid. capes.gov.br

Viral thymidine (B127349) kinases, such as that from Herpes Simplex Virus Type 1 (HSV-1 TK), are key enzymes in the metabolic activation of many antiviral nucleoside analogues. nih.gov These enzymes phosphorylate the analogues, which is the first step toward their conversion into the active triphosphate form. The affinity of 5-substituted 2'-deoxyuridine (B118206) analogues for HSV-1 TK is a critical determinant of their antiviral potency. nih.gov

The binding energy of these analogues to the enzyme is largely derived from interactions with the sugar and base moieties. nih.gov The hydrophobicity of the substituent at the 5-position of the uracil (B121893) ring also plays a role in determining the affinity for the enzyme's active site. nih.gov Some analogues, such as 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), can even lead to an increased synthesis of the HSV-1 TK protein during infection. nih.gov Conversely, resistance to certain analogues like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) can arise from mutations in the viral TK gene that reduce its phosphorylating activity. microbiologyresearch.org These findings underscore the importance of the viral TK in the selective action of these compounds against viral infections. frontiersin.org

Deoxyuridine triphosphatase (dUTPase) is a vital enzyme that prevents the misincorporation of uracil into DNA by hydrolyzing dUTP into dUMP and pyrophosphate. nih.gov This action also provides the substrate for thymidylate synthase. nih.govresearchgate.net The 5-FU metabolite, 5-fluoro-dUTP (FdUTP), is also a substrate for dUTPase. nih.govresearchgate.net

Inhibition of dUTPase can significantly enhance the cytotoxic effects of fluoropyrimidines like 5-FU. nih.govresearchgate.net By blocking dUTPase, inhibitors cause the accumulation of dUTP and FdUTP. nih.gov This surplus of non-canonical nucleotides increases the rate of their incorporation into DNA, leading to replication stress, DNA damage, and cell death. nih.govresearchgate.net Therefore, targeting dUTPase in conjunction with TS inhibitors represents a strategy to augment the therapeutic impact of this compound analogues. nih.govuni-freiburg.de

Nucleic Acid-Mediated Biological Effects

Beyond enzyme modulation, the ultimate mechanism of action for many this compound analogues involves their direct interaction with or incorporation into nucleic acids. This leads to profound disruptions in DNA integrity and function.

The incorporation of this compound analogues into the DNA strand is a major source of cytotoxicity. This process can lead to various forms of DNA damage, including the formation of double-strand breaks (DSBs). nih.gov For example, a novel approach using the metabolic incorporation of 5-vinyl-2'-deoxyuridine (B1214878) (VdU) into cancer cell DNA, followed by a "click" reaction with an acridine-tetrazine conjugate, has been shown to synergistically induce cytotoxicity. nih.gov This combination leads to the formation of DSBs, S-phase cell cycle arrest, and apoptosis. nih.gov

The most severe form of DNA damage is the interstrand crosslink (ICL), which creates a covalent bond between the two strands of the DNA double helix. nih.gov ICLs are highly cytotoxic because they physically block DNA replication and transcription. nih.gov While not all this compound analogues are designed as crosslinking agents, the DNA damage they induce can trigger complex cellular repair pathways. Failure to repair these lesions can lead to chromosomal aberrations and cell death, highlighting the potent biological effects mediated by the interaction of these analogues with DNA. nih.gov

| Mechanism | Description | Consequence | Source(s) |

| DNA Damage | Incorporation of analogues into DNA can lead to the formation of lesions, including double-strand breaks (DSBs). | Cell cycle arrest, apoptosis. | nih.gov |

| Interstrand Crosslinks (ICLs) | Covalent linkage of complementary DNA strands, blocking replication and transcription. | High cytotoxicity, cell death. | nih.gov |

Cell Cycle Arrest Mechanisms

The induction of DNA damage by this compound analogues often leads to the activation of cell cycle checkpoints, which are crucial for preventing the propagation of damaged DNA. These checkpoints can halt cell cycle progression at various phases, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.

Incorporation of EdU has been shown to perturb cell cycle progression, with effects ranging from a delay in the cell cycle to a complete arrest. nih.gov A common observation is the accumulation of cells in the G2/M phase of the cell cycle following EdU treatment. nih.govnih.gov This G2 arrest is a protective mechanism to prevent cells with damaged DNA from entering mitosis. The activation of p53 and Chk2, as mentioned previously, is consistent with the activation of a G2 checkpoint. nih.gov The role of p53 in modulating the activation of cell cycle checkpoints in response to impaired DNA replication is significant, as cells with mutated p53 show different cell cycle kinetics compared to their wild-type counterparts. nih.govresearchgate.net

Other analogues, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-iodo-2'-deoxyuridine (IdU), are also widely used to study cell cycle kinetics. biotium.comqmul.ac.uknih.gov By pulse-labeling cells with these analogues, it is possible to track the progression of a population of cells through the different phases of the cell cycle. qmul.ac.ukqmul.ac.uk For instance, after a pulse of BrdU, labeled cells can be observed moving from the S-phase into the G2 phase and then into the G1 phase after mitosis. qmul.ac.uk While these analogues are invaluable tools for cell cycle analysis, it is important to consider that they can also induce cytostatic effects. nih.gov

The activation of tumor suppressor pathways, such as the p53/p21WAF1/CIP1 and p16INK4A/pRB pathways, plays a central role in regulating cell cycle arrest in response to various stimuli, including DNA damage. ucl.ac.uk These pathways can induce a state of cellular senescence, which is a stable form of cell cycle arrest. ucl.ac.uk

Apoptosis Induction Pathways

When DNA damage induced by this compound analogues is irreparable, the cell can initiate a program of self-destruction known as apoptosis. This process is essential for eliminating potentially harmful cells and maintaining tissue homeostasis.

The incorporation of EdU into DNA can trigger apoptosis, particularly in long-term cell cultures. nih.govnih.gov This programmed cell death is often preceded by the accumulation of cells in the G2/M phase, suggesting that the inability to repair the DNA damage and pass the G2 checkpoint leads to the initiation of apoptosis. nih.gov The activation of the p53 pathway is a key event in this process, as p53 can induce the expression of pro-apoptotic proteins. nih.govnih.gov The mechanism of EdU-induced cell death is thought to involve a futile cycle of excision repair, which ultimately leads the cell to terminate itself. sciencedaily.com

Other analogues also have the potential to induce apoptosis. For example, 5-iodo-2'-deoxyuridine (IdU) is known to be a radiosensitizer, meaning it can enhance the cell-killing effects of ionizing radiation, which often involves the induction of apoptosis. nih.govmpbio.comsigmaaldrich.com The cytosine nucleoside analogue, 5-aza-2'-deoxycytidine, can promote apoptosis by restoring the expression of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway, in tumors where its promoter is hypermethylated. nih.gov

The two main apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov Both pathways converge on a common execution pathway involving a cascade of caspases, which are proteases that dismantle the cell. The activation of p53 can link DNA damage to the intrinsic pathway by promoting the release of cytochrome c from the mitochondria. nih.gov

Disruption of RNA Processing and Function

While much of the focus on this compound analogues is on their effects on DNA, some analogues can also interfere with RNA processing and function. The fluorinated pyrimidine (B1678525) 5-fluorouracil (5-FU) and its derivatives, including 5-fluoro-2'-deoxyuridine (FdU), can be incorporated into RNA, leading to disruptions in RNA metabolism.

Extracts from cells treated with 5-fluorouridine (B13573) (a ribonucleoside analogue of 5-FU) have shown a significant inhibition of pre-mRNA splicing in vitro. nih.gov This inhibition was not due to a block at a specific step but rather a reduced efficiency of the splicing process. nih.gov Although there were no major changes observed in the essential small nuclear ribonucleoprotein particles (snRNPs), the deficiency in splicing could be rescued by adding fractions from a control extract. nih.gov

Furthermore, siRNAs (small interfering RNAs) have been designed to incorporate FdU moieties. nih.gov These modified siRNAs not only suppressed the expression of their target protein but also released the cytotoxic FdU upon degradation, leading to enhanced cell killing. nih.gov This demonstrates a novel approach where the siRNA acts as a delivery vehicle for a cytotoxic nucleoside analogue, thereby disrupting both RNA interference and DNA synthesis.

Specific Molecular Binding and Recognition

The unique chemical properties of this compound analogues allow for their use in studying specific molecular interactions, including the binding of proteins to DNA and the interaction of drugs with transport proteins.

DNA Binding Agent Discovery Using Labeled 5-Amino-2'-Deoxyuridine (B1199347) Analogues

The analogue 5-amino-2'-deoxyuridine has proven to be a valuable tool for studying protein-DNA interactions. Its triphosphate form can be incorporated into DNA by polymerases like Taq DNA polymerase. nih.gov The amino group on the deoxyuridine provides a site for selective chemical reaction, which can be used for high-resolution footprinting of protein-DNA complexes. nih.gov This technique allows for the precise identification of the DNA sequences that are in close contact with a binding protein. The performance of 5-amino-dU in interference footprints is comparable to another analogue, 5-hydroxy-dU, but it is more readily incorporated into DNA during enzymatic polymerization. nih.gov

Furthermore, 5-amino-dU has been used in the design of DNA triple helices. When placed in the central strand of a triplex, it can recognize all four bases (A, G, C, and T) in the third strand, with selectivity based on the orientation of that strand. nih.gov This property is useful for the development of sequence-specific DNA binding agents.

Interaction with Human Serum Albumin (HSA) Isoforms

Human serum albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of many drugs and metabolites. nih.govresearchgate.net The interaction of this compound analogues with HSA can influence their distribution and availability in the body.

Studies have investigated the interaction of the 5-fluorouracil analogue, 5-fluoro-2'-deoxyuridine (2'-dFUrd), with different isoforms of HSA. nih.govrsc.org Using techniques such as fluorescence spectroscopy, circular dichroism, and calorimetry, it was found that 2'-dFUrd binds to HSA, and this binding is pH-dependent. nih.govrsc.org The binding constant was higher for the N-isoform (at pH 7.4, physiological condition) than for the B-isoform (at pH 9.0). nih.govrsc.org Molecular docking studies revealed that 2'-dFUrd binds to Sudlow's site I in subdomain IIA of HSA through hydrophobic interactions and hydrogen bonding. nih.govrsc.orgresearchgate.net These findings suggest that under physiological conditions, 2'-dFUrd has a higher binding affinity for HSA. nih.gov

The following table summarizes the thermodynamic parameters for the interaction of 2'-dFUrd with HSA isoforms:

| HSA Isoform (pH) | Binding Constant (Kb) | Enthalpy Change (ΔH°) | Entropy Change (ΔS°) | Gibbs Free Energy Change (ΔG°) |

| N-isoform (7.4) | Higher | 4.59 kcal mol-1 | 30.55 cal mol-1 K-1 | Negative (spontaneous) |

| B-isoform (9.0) | Lower | 11.15 kcal mol-1 | 52.81 cal mol-1 K-1 | Negative (spontaneous) |

Data adapted from Ishtikhar et al., 2014. rsc.org

Probing Protein-DNA Complexes with Photolabile this compound Analogues

The study of the intricate and transient interactions between proteins and DNA is fundamental to understanding many cellular processes, including transcription, replication, and DNA repair. Photolabile this compound analogues are powerful tools for these investigations, allowing for the "freezing" of these interactions in time through the formation of covalent cross-links upon photoactivation. These analogues are typically incorporated into synthetic DNA strands, which are then used to assemble protein-DNA complexes. Subsequent irradiation with light of a specific wavelength generates a highly reactive species from the analogue, which then forms a covalent bond with a nearby amino acid residue of the interacting protein. This method, known as photoaffinity labeling, enables the identification of DNA-binding proteins, the mapping of their binding sites on DNA, and the characterization of the specific amino acid residues at the protein-DNA interface.

Several photolabile this compound analogues have been developed and utilized for this purpose. Halogenated deoxyuridines, such as 5-bromodeoxyuridine (BrdU) and 5-iododeoxyuridine (IdU), are among the most commonly used. glenresearch.comnih.gov Upon irradiation with UV light, typically around 308-325 nm, the carbon-halogen bond undergoes homolytic cleavage, generating a highly reactive uracilyl radical. glenresearch.com This radical can then abstract a hydrogen atom from a nearby amino acid side chain, resulting in a stable covalent cross-link. photobiology.info These analogues have been instrumental in studying the interactions of various proteins with DNA, including chromosomal proteins. nih.govnih.gov For instance, studies using BrdU-substituted DNA have revealed selective interactions with histone and non-histone chromosomal proteins. nih.govnih.gov Specifically, different histone proteins have shown varying affinities for BrdU-containing DNA, highlighting the specificity of these interactions. nih.gov

More recently, diazirine-based deoxyuridine analogues have emerged as a valuable alternative. researchgate.netnih.gov The diazirine moiety is a small, three-membered ring containing two nitrogen atoms. Upon irradiation with long-wavelength UV light (around 350-370 nm), it extrudes nitrogen gas to form a highly reactive carbene intermediate. researchgate.net This carbene is capable of inserting into a wide range of chemical bonds, including the C-H bonds of amino acid side chains, leading to efficient cross-linking. researchgate.net A key advantage of diazirine-based probes is their activation at longer wavelengths, which minimizes the potential for photodamage to the proteins and nucleic acids under investigation. nih.gov Furthermore, the small size of the diazirine group reduces the likelihood of steric hindrance that might perturb the natural protein-DNA interaction being studied. researchgate.net These probes have been successfully employed to map protein-DNA interactions with high resolution. researchgate.netnih.gov

The choice of photolabile analogue depends on the specific biological system and the experimental question. Factors to consider include the efficiency of cross-linking, the potential for steric hindrance, and the wavelength of activation. The following table provides an overview of some photolabile this compound analogues and their applications in studying protein-DNA complexes.

Table 1: Photolabile this compound Analogues for Probing Protein-DNA Complexes

| Analogue | Photoreactive Group | Activation Wavelength | Applications |

|---|---|---|---|

| 5-Bromodeoxyuridine (BrdU) | Bromo | ~308 nm | Studying interactions of chromosomal proteins (histones and non-histones) with DNA. nih.govnih.gov |

| 5-Iododeoxyuridine (IdU) | Iodo | ~325 nm | High-efficiency cross-linking to proteins in nucleoprotein complexes. nih.gov |

Role of 5-Substituents in Enzyme Active Site Complementarity

The introduction of different substituents at the 5-position of the uracil ring of this compound can have a profound impact on the analogue's ability to interact with and modulate the activity of various enzymes. This is particularly evident in the context of enzyme inhibitors, where the nature of the 5-substituent plays a crucial role in determining the potency and selectivity of the compound. The active site of an enzyme is a precisely shaped pocket with a specific distribution of charged, polar, and nonpolar residues. For a this compound analogue to bind effectively, its 5-substituent must be complementary in size, shape, and chemical properties to the corresponding region of the enzyme's active site.

A prime example of the importance of 5-substituents is seen in the design of inhibitors for thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). The anticancer drug 5-fluorouracil exerts its effect through its metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which is a potent inhibitor of TS. nih.gov The small, highly electronegative fluorine atom at the 5-position is critical for its mechanism of inhibition. nih.gov

Recent research has explored the impact of introducing various other substituents at the 5-position of FdUMP analogues to enhance their interaction with the TS active site. Computational modeling and experimental studies have shown that even subtle changes to the 5-substituent can significantly alter binding affinity. For example, the introduction of a methyl group (CH3) or a trifluoromethyl group (CF3) at the 5'-position of FdUMP has been investigated. researchgate.net Free energy perturbation calculations suggested that a 5'(R)-CH3 and a 5'(S)-CF3 FdUMP analogue would maintain potent inhibition of TS, while other substitutions like 5'(S)-CH3 or 5'(R)-CF3 would be less effective due to poor conformational alignment and unfavorable binding energies. nih.govresearchgate.net These findings underscore the stereospecificity of the enzyme's active site and the critical role of the 5-substituent's size and electronic properties in achieving optimal complementarity.

The following table summarizes the influence of different 5-substituents on the interaction of this compound analogues with enzyme active sites, with a focus on thymidylate synthase.

Table 2: Influence of 5-Substituents on Enzyme Active Site Complementarity

| This compound Analogue | 5-Substituent | Target Enzyme | Observed Effect on Enzyme Interaction |

|---|---|---|---|

| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | Fluoro | Thymidylate Synthase (TS) | Potent mechanism-based inhibition. nih.gov |

| 5'(R)-CH3 FdUMP analogue | Fluoro (at C5), Methyl (at C5') | Thymidylate Synthase (TS) | Predicted to maintain potent inhibitory activity. nih.govresearchgate.net |

| 5'(S)-CF3 FdUMP analogue | Fluoro (at C5), Trifluoromethyl (at C5') | Thymidylate Synthase (TS) | Predicted to maintain potent inhibitory activity. nih.govresearchgate.net |

Compound List

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Bromodeoxyuridine (BrdU) |

| 5-Iododeoxyuridine (IdU) |

| Diazirine-modified deoxyuridine |

| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) |

| 5-Fluorouracil |

| 5'(R)-CH3 FdUMP analogue |

| 5'(S)-CF3 FdUMP analogue |

Biological Activities and Therapeutic Potential of 5 Deoxyuridine Analogues

Antineoplastic Efficacy and Pharmacological Modulation

The anticancer activity of 5'-Deoxyuridine analogues is most notably exerted through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. acs.org The active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), is a potent inhibitor of TS. acs.org

Fluoropyrimidine drugs, such as 5-fluorouracil (B62378) (5-FU), are fundamental components of chemotherapy regimens for colorectal cancer, particularly in cases with liver metastases, which are a major cause of mortality. nih.gov Combination chemotherapy often involves a fluoropyrimidine backbone, such as 5-FU with leucovorin, capecitabine (B1668275), irinotecan (FOLFIRI), or oxaliplatin (FOLFOX). mdpi.com Research has focused on developing novel fluoropyrimidine analogues to improve efficacy and tolerability. One such development is CF10, a second-generation fluoropyrimidine polymer. In a preclinical rat model of colorectal cancer liver metastasis, CF10 demonstrated increased potency and was better tolerated compared to 5-FU. nih.gov It was shown to be significantly more effective at inhibiting cancer progression in this model when administered at an equivalent dose to 5-FU. nih.gov

Studies have explored combining intrahepatic chemotherapy with systemic treatments for metastatic colorectal cancer confined to the liver. One phase II study used intrahepatic floxuridine (FUDR) followed by systemic 5-FU and leucovorin. researchgate.net This approach yielded an objective response in 53.1% of assessable patients, with a median time to progression of 32 weeks. researchgate.net

This compound analogues have also been evaluated for their efficacy against hepatocellular carcinoma (HCC). One strategy involves targeted drug delivery to hepatic cells. Researchers have attached the anticancer nucleoside 5-fluoro-2'-deoxyuridine-5'-phosphate (5-FdU-P) to a triantennary GalNAc cluster. nih.gov This cluster is recognized by the asialoglycoprotein receptor, which is abundant on hepatic cells, thereby facilitating targeted delivery of the drug to the liver. nih.gov

In another approach, novel phosphoramidate (B1195095) derivatives of 5-fluoro-2'-deoxyuridine (FdU) were synthesized and tested for their cytotoxic activity in several human cancer cell lines, including the liver cancer cell line HepG2. nih.gov Two phosphoramidates, one with an N-ethyl substituent and another with an N-(methoxy-(S)-alaninyl) substituent, showed remarkable activity in all tested cancer cells, with considerably higher potency than the parent compound, FdU. nih.gov Another derivative with an N-(2,2,2-trifluoroethyl) substituent was also found to be more active than FdU in all the cancer cell lines studied. nih.gov

The antileukemic potential of this compound analogues has been demonstrated in preclinical studies. 5-Ethyl-2'-deoxyuridine (5EtdUrd), a biologically active thymidine (B127349) analogue, was investigated for its cytotoxicity against seven established human leukemia cell lines. nih.gov The study found that all tested leukemic cell lines were susceptible to 5EtdUrd, with a 50% inhibition of leucine incorporation occurring at concentrations of 1.3-3.8 microM. nih.gov Notably, the concentration required to induce similar inhibition in normal PHA-stimulated lymphocytes was approximately 100-fold higher, suggesting a degree of selectivity for cancer cells. nih.gov The toxicity of 5EtdUrd appeared to be dependent on active DNA synthesis. nih.gov

Further studies evaluated a series of forty 5'-ester derivatives of 5-ethyl-2'-deoxyuridine (EDU) for their inhibitory effects on murine leukemia L1210 cells. nih.gov Several of these esters were as potent as the parent compound EDU, suggesting they are readily hydrolyzed to release EDU. nih.gov The antiproliferative action of these compounds was dependent on the thymidine kinase activity of the cells. nih.gov

Table 1: Cytotoxicity of 5-Ethyl-2'-deoxyuridine (5EtdUrd) in Human Leukemic Cell Lines

| Cell Line Type | IC50 (µM) for Leucine Incorporation Inhibition |

|---|---|

| Human Leukemia Cell Lines | 1.3 - 3.8 |

Data sourced from studies on human leukemic cells. nih.gov

Various strategies have been explored to enhance the antitumor activity of this compound analogues through biochemical modulation. One approach involves combining them with other agents that can potentiate their effects. For instance, 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmUdR) has been shown to synergistically enhance the activity of 5-fluorouracil (FU) in cell lines derived from solid tumors, but not in normal tissues. oncoscience.us This combination led to a significant increase in single-strand breaks in the DNA of replicating cancer cells. oncoscience.us Other deoxyuridine analogues like 5-formyl-2'-deoxyuridine (B1195723) also demonstrated a synergistic effect with FU. oncoscience.us

Another modulation strategy involves using compounds that alter the metabolism of the primary drug. The pyrimidine (B1678525) acyclonucleoside benzyloxybenzyloxybenzylacyclouridine (BBBAU) was found to potentiate the growth inhibition and cytotoxic effects of 5-fluoro-2'-deoxyuridine (FdUrd) in a human colon cancer cell line. nih.gov This combination resulted in additive inhibitory effects on thymidylate synthase activity, leading to greater depletion of dTTP pools and enhanced incorporation of FdUrd into the DNA of the cancer cells. nih.gov Similarly, the metabolism and cytotoxicity of iododeoxyuridine (IdUrd) in human bladder cancer cells were shown to be modulated by fluoropyrimidines like fluorouracil (FUra) and fluorodeoxyuridine (FdUrd), which enhanced the incorporation of IdUrd into DNA. nih.gov

Antiviral Spectrum and Selectivity

Certain this compound analogues exhibit potent antiviral activity, particularly against herpes viruses. Their mechanism of action often involves selective phosphorylation by a virus-encoded thymidine kinase, followed by incorporation into the viral DNA, which ultimately terminates DNA chain elongation. nih.govyoutube.com

Several 5'-substituted 2'-deoxyuridine (B118206) analogues have demonstrated significant and selective activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). (E)-5-(2-bromovinyl)-2'-deoxyuridine was identified as a highly potent and selective anti-herpes agent, showing a marked inhibitory effect on the replication of HSV-1. pnas.org Its selectivity stems from its ability to inhibit virus multiplication at concentrations 5,000- to 10,000-fold lower than those affecting host cell growth. pnas.org

5-ethyl-2'-deoxyuridine has also been evaluated for its activity against multiple clinical isolates of HSV-1 and HSV-2. nih.gov While less potent than acyclovir, it displayed a high therapeutic index against both virus types. nih.gov The selective antiviral activity of 5-ethyl-2'-deoxyuridine is mediated by the virus-induced thymidine kinase. nih.gov The carbocyclic analogue of 5-ethyl-2'-deoxyuridine also inhibits the replication of both HSV-1 and HSV-2. nih.gov

Another analogue, 5-propynyloxy-2'-deoxyuridine, was found to be a potent inhibitor of herpes simplex virus, with its anti-herpes activity being dependent on the integrity of the acetylene (B1199291) group. nih.gov

Table 2: Anti-Herpes Simplex Virus (HSV) Activity of Selected this compound Analogues

| Compound | Virus Type | Activity | Note |

|---|---|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine | HSV-1 | Highly potent and selective inhibitor | Inhibitory dose is 5,000-10,000 times lower than toxic dose for host cells. pnas.org |

| 5-ethyl-2'-deoxyuridine | HSV-1, HSV-2 | High therapeutic index | Activity is mediated by virus-induced thymidine kinase. nih.gov |

| Carbocyclic analogue of 5-ethyl-2'-deoxyuridine | HSV-1, HSV-2 | Inhibits replication | A synthetic analogue. nih.gov |

Repurposing 5-Fluoro-2'-Deoxyuridine for Antiviral Therapies

Initially developed as an anticancer agent, 5-Fluoro-2'-deoxyuridine (FdUMP), the active metabolite of 5-Fluorouracil, has demonstrated significant antiviral properties, prompting investigations into its repurposing for antiviral therapies. farmaciajournal.compatsnap.com The primary mechanism of its anticancer effect is the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. patsnap.com This same mechanism is exploited for its antiviral activity, particularly against DNA viruses that rely on the host cell's machinery for replication.

Research has shown that 5-Fluoro-2'-deoxyuridine and related compounds are potent inhibitors of thymidine kinase-deficient (TK-) strains of herpes simplex virus (HSV). nih.gov While many anti-HSV drugs target the viral thymidine kinase, TK- strains are resistant. However, these strains remain susceptible to agents that target thymidylate synthase, making 5-Fluoro-2'-deoxyuridine a promising candidate for treating such resistant infections. nih.gov The antiviral activity of FdUrd against TK- HSV can be reversed by the presence of 2'-deoxythymidine, but not 2'-deoxyuridine, further confirming that its target is indeed thymidylate synthase. nih.gov

Beyond HSV, other 5-substituted-2'-deoxyuridines have been synthesized and evaluated for their antiviral potential. For instance, 5-(2-fluoroethyl)-2'-deoxyuridine (FEDU), its 2'-fluoroarabinofuranosyl analog (FEFAU), and the 2'-fluoroarabinofuranosyl analog of 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), known as CEFAU, have all shown potent and selective activity against both HSV-1 and HSV-2 in vitro. nih.gov Notably, their spectrum of activity is broader than that of CEDU, with FEFAU, in particular, inhibiting HSV-2 replication at concentrations comparable to the widely used antiviral drug acyclovir. nih.gov However, in vivo studies in mice and guinea pigs have shown these compounds to be less effective than CEDU in systemic and cutaneous HSV infections. nih.gov

The active metabolites of 5-Fluorouracil, including fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP), can alter RNA function, induce DNA damage, or suppress thymidylate synthase, leading to cell death in virally infected cells. farmaciajournal.com The combined use of FdUrd with oncolytic herpes simplex viruses, such as the ribonucleotide reductase-negative mutant G207, has also been explored. FdUrd-induced cellular alterations can create a favorable environment for the replication of such engineered viruses, suggesting a potential synergistic effect in cancer therapy. nih.gov

Antibacterial Applications

Synergistic Effects with Folate Pathway Inhibitors (e.g., Trimethoprim)

The combination of this compound analogues with inhibitors of the folate pathway, such as trimethoprim and sulfamethoxazole, has been investigated as a strategy to enhance antibacterial activity. Folate pathway inhibitors are a well-established class of antibiotics, but their efficacy can be compromised by the presence of extracellular thymidine in host tissues, which can be utilized by bacteria to bypass the blocked pathway.

Studies have demonstrated that certain nucleoside analogues, particularly halogenated derivatives of 2'-deoxyuridine, can impair the bacterial utilization of extracellular thymidine. nih.gov For example, 5-iodo-2'-deoxyuridine has been shown to enhance the killing effect of trimethoprim-sulfamethoxazole (SXT) against Staphylococcus aureus in the presence of thymidine. nih.govasm.orgresearchgate.net While SXT alone may not be effective under these conditions, its combination with 5-iodo-2'-deoxyuridine can result in a bactericidal effect. nih.govasm.orgresearchgate.net This synergistic activity has been observed against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.govasm.orgresearchgate.net

Similarly, triple combinations of 5-fluoro-2'-deoxyuridine, trimethoprim, and uridine (B1682114) have shown synergistic antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. oup.comoup.comnih.gov In the absence of uridine, the addition of trimethoprim to 5-fluoro-2'-deoxyuridine results in a modest improvement in its minimum inhibitory concentration (MIC) against S. aureus. However, the presence of uridine significantly enhances this synergy. oup.com

The following table summarizes the synergistic effects observed in a study investigating the combination of 5-fluoro-2'-deoxyuridine and trimethoprim against S. aureus in the presence and absence of uridine.

| Compound(s) | Uridine Concentration (mg/L) | Trimethoprim Concentration (mg/L) | 5-Fluoro-2'-deoxyuridine MIC (mg/L) |

|---|---|---|---|

| 5-Fluoro-2'-deoxyuridine | 0 | 0 | 16 |

| 5-Fluoro-2'-deoxyuridine + Trimethoprim | 0 | 0.25 | 8 |

| 5-Fluoro-2'-deoxyuridine + Uridine | 500 | 0 | - |

| 5-Fluoro-2'-deoxyuridine + Trimethoprim + Uridine | 500 | 0.25 | Synergistic Effect |

Enhancement by Uridine in Antimicrobial Combinations

Uridine has been identified as a potentiator of various antimicrobial agents, including aminoglycosides and combinations of nucleoside analogues with folate pathway inhibitors. biorxiv.orgresearcher.liferesearchgate.netbiorxiv.orgnih.gov The mechanism behind this enhancement often involves the upregulation of transporters that facilitate the uptake of the antimicrobial drug into the bacterial cell.

In the context of aminoglycoside antibiotics, which are effective against Gram-negative bacteria, uridine has been shown to significantly improve their efficacy. biorxiv.orgresearcher.liferesearchgate.netbiorxiv.orgnih.gov It achieves this by inducing the expression of multiple carbohydrate transporters that also facilitate the uptake of aminoglycosides. biorxiv.orgresearcher.liferesearchgate.netbiorxiv.org This increased intracellular concentration of the antibiotic leads to a more potent bactericidal effect, even against resistant strains. biorxiv.orgresearcher.life Supplementation with uridine has been shown to decrease the minimum inhibitory concentration (MIC) of aminoglycosides like tobramycin and gentamicin by as much as tenfold. biorxiv.org

Uridine also enhances the in vitro antibacterial activity of combinations of nucleoside analogues and trimethoprim. oup.comoup.comnih.gov As mentioned previously, triple combinations of 5-fluoro-2'-deoxyuridine, trimethoprim, and uridine demonstrate significant synergy against Staphylococcus aureus. oup.comoup.comnih.gov Similarly, a combination of azidothymidine, trimethoprim, and uridine shows synergistic effects against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. oup.comoup.comnih.gov The positive effect of uridine on the efficacy of the azidothymidine/trimethoprim combination has also been observed in vivo in a murine peritonitis model. nih.gov

The table below illustrates the potentiation effect of uridine on the MIC of tobramycin against E. coli.

| Antibiotic | Uridine Concentration (%) | Fold Decrease in MIC |

|---|---|---|

| Tobramycin | 0.0009 | - |

| Tobramycin | 0.031 | Significant |

| Tobramycin | 1 | Decreased potentiation |

Radiosensitization Properties

Mechanisms of Enhanced Radiation Sensitivity by Halogenated 5'-Deoxyuridines

Halogenated pyrimidines, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-iodo-2'-deoxyuridine (IdU), are well-known radiosensitizers that enhance the cytotoxic effects of ionizing radiation on tumor cells. nih.govnih.govresearchgate.netmdpi.commdpi.com To exert their radiosensitizing effect, these analogues must first be incorporated into the DNA of proliferating cells, where they replace thymidine. nih.govmdpi.com

The primary mechanism of radiosensitization by these compounds involves a process called dissociative electron attachment (DEA). nih.govnih.govresearchgate.netmdpi.com Upon exposure to ionizing radiation, low-energy electrons are generated. When these electrons interact with the incorporated halogenated nucleobase, they can be captured, leading to the formation of an unstable anion. nih.govnih.govresearchgate.net This anion then rapidly dissociates, breaking the carbon-halogen bond and producing a highly reactive uracil-5-yl radical and a halide ion. nih.govnih.govresearchgate.net The uracil-5-yl radical can then induce further damage to the DNA, such as single- and double-strand breaks, which are difficult for the cell to repair and can lead to cell death. nih.govnih.govresearchgate.netmdpi.com

The radiosensitizing effect of halogenated pyrimidines is particularly pronounced in hypoxic (low oxygen) tumor environments. nih.govnih.govresearchgate.netmdpi.comvub.be Hypoxic cells are typically 2-3 times more resistant to radiation than well-oxygenated cells. nih.govresearchgate.netmdpi.com The increased efficacy of halogenated pyrimidines under hypoxic conditions is attributed to the increased availability of solvated electrons, which are a major product of water radiolysis in the absence of oxygen and are key initiators of the DEA process. mdpi.com Studies have shown that under hypoxia, BrdU increases the level of histone H2A.X phosphorylation, a marker of DNA double-strand breaks, to a greater extent than under normal oxygen conditions. nih.govnih.govresearchgate.net

The mechanism of BrdU-mediated radiosensitization is thought to have two components:

Increased DNA damage induction: The formation of uracil-5-yl radicals leads to an increase in the initial amount of DNA damage, particularly double-strand breaks, for a given dose of radiation. nih.govtandfonline.com

Inhibition of DNA repair: There is evidence to suggest that the presence of halogenated pyrimidines in DNA can also interfere with the cell's ability to repair radiation-induced damage. nih.govtandfonline.comnih.govallenpress.com

Preclinical Radiosensitization Studies in Xenograft Models

The radiosensitizing effects of halogenated 5'-deoxyuridines have been evaluated in various preclinical xenograft models, providing in vivo evidence for their therapeutic potential.

In a study utilizing a head and neck cancer xenograft model, the efficacy of a pegylated liposomal formulation of a lipophilic derivative of 5-iodo-2'-deoxyuridine (IUdR), 3',5'-O-dipalmitoyl-5-iodo-2'-deoxyuridine, was investigated. nih.gov When delivered via a protracted administration schedule, this liposomal formulation enhanced the effects of both single-fraction and fractionated radiotherapy. nih.gov Immunohistochemical analysis confirmed greater levels of IUdR incorporation into the tumors of animals treated with the liposomal formulation compared to those who received unencapsulated IUdR. nih.gov

Another approach to localized delivery of these radiosensitizers has been explored using biodegradable polymer implants. In a study with a RIF-1 mouse tumor model, biodegradable BrdU/polymer combinations were implanted directly into the tumors. researchgate.net This localized, slow-release delivery system resulted in a significant increase in the radiosensitivity of the tumor cells, as evidenced by increased tumor growth delay in irradiated tumors containing the BrdU implants. researchgate.net

The development of prodrugs of halogenated pyrimidines has also been a focus of preclinical research. 5-iodo-2-deoxypyrimidinone-2'-deoxyribose (IPdR) is a prodrug that is efficiently converted to IUdR in the liver. nih.gov Preclinical studies in athymic mice with human tumor xenografts demonstrated an improved therapeutic index for oral IPdR compared to oral or continuous infusion of IUdR. nih.gov Further pharmacokinetic and toxicity studies in non-rodent species have been conducted in preparation for clinical trials. nih.gov

The table below presents a summary of findings from a preclinical study on the radiosensitizing effect of 5-iodo-4-thio-2′-deoxyuridine (ISdU) in a breast cancer cell line.

| Treatment | Radiation Dose (Gy) | Surviving Fraction (%) |

|---|---|---|

| Control (no ISdU) | 0.5 | 78.4 |

| 10 µM ISdU | 0.5 | 67.7 |

| 100 µM ISdU | 0.5 | 59.8 |

| Control (no ISdU) | 1 | 68.2 |

| 10 µM ISdU | 1 | 54.9 |

| 100 µM ISdU | 1 | 40.8 |

Cellular Proliferation and Neurogenesis Research Tools

The study of cellular proliferation and neurogenesis relies on accurate and robust methods for detecting DNA synthesis and tracking the fate of dividing cells. This compound analogues have emerged as indispensable tools in this field, offering researchers powerful ways to investigate these fundamental biological processes.

5-Ethynyl-2'-Deoxyuridine (B1671113) (EdU) for DNA Synthesis Detection and Transcriptional Profiling

5-Ethynyl-2'-deoxyuridine (EdU) is a thymidine analogue that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. wakehealth.edunih.gov This incorporation provides a powerful method for detecting and quantifying cellular proliferation both in cell culture and in living organisms. wakehealth.eduwikipedia.org Unlike its predecessor, Bromodeoxyuridine (BrdU), the detection of EdU does not require harsh DNA denaturation steps. wakehealth.edu Instead, it utilizes a bio-orthogonal "click" chemistry reaction. The ethynyl (B1212043) group on the EdU molecule reacts with a fluorescent azide in a copper(I)-catalyzed cycloaddition, forming a stable covalent bond. nih.govyoutube.com This gentle detection method preserves cell morphology and allows for the multiplexing of EdU labeling with other cellular markers, such as antibodies for immunofluorescence. youtube.com

A significant advantage of the EdU labeling technique is its compatibility with downstream molecular analyses. Because the DNA is not denatured during the detection process, it is possible to isolate EdU-labeled cells and subsequently analyze their transcriptional profiles. wakehealth.edu This has been particularly valuable in neuroscience research, enabling the study of gene expression in newly divided neuronal cells and tissues. wakehealth.edu

Key Features of EdU:

| Feature | Description |

| Mechanism of Action | Thymidine analogue incorporated into DNA during S-phase. wakehealth.edu |

| Detection Method | Copper(I)-catalyzed "click" chemistry with a fluorescent azide. nih.gov |

| Advantages | No DNA denaturation required, preserving cellular and DNA integrity. wakehealth.eduyoutube.com |

| High sensitivity and specificity for detecting DNA synthesis. researchgate.net | |

| Compatible with multiplexing and downstream applications like transcriptional profiling. wakehealth.eduyoutube.com | |

| Applications | Cell proliferation assays, in vivo DNA synthesis monitoring, and transcriptional analysis of proliferating cells. wakehealth.eduwikipedia.org |

5-Bromo-2'-Deoxyuridine (BrdU) in Cell Proliferation and Lineage Tracing Studies